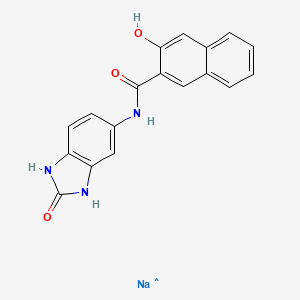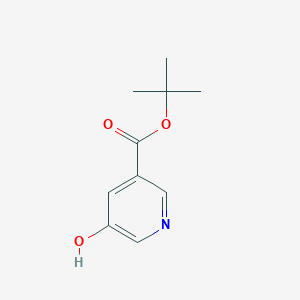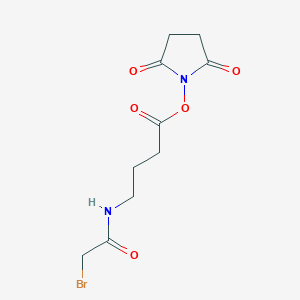
Succinimidyl-4-(bromoacetamido)butanoate
Vue d'ensemble
Description
Succinimidyl-4-(bromoacetamido)butanoate: is a chemical compound with the molecular formula C10H13BrN2O5 and a molar mass of 321.12 g/mol . It is known for its reactive groups, specifically the succinimidyl ester and bromoacetyl groups, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step chemical reaction process. The general approach involves the reaction of succinic acid with bromoacetyl chloride to form the bromoacetyl derivative , followed by the activation of the carboxyl group to form the succinimidyl ester .
Industrial Production Methods
In an industrial setting, the production of Succinimidyl-4-(bromoacetamido)butanoate involves large-scale chemical synthesis with stringent control of reaction conditions to ensure purity and yield. The process typically includes the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and control the reaction environment.
Analyse Des Réactions Chimiques
Types of Reactions
Succinimidyl-4-(bromoacetamido)butanoate: undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: : Oxidized derivatives of the compound.
Reduction: : Reduced forms of the compound.
Substitution: : Amides and thioethers formed from the reaction with amines and thiols, respectively.
Applications De Recherche Scientifique
Succinimidyl-4-(bromoacetamido)butanoate: is widely used in scientific research due to its reactive groups:
Chemistry: : Used in peptide synthesis and modification.
Biology: : Employed in labeling and tagging proteins and other biomolecules.
Medicine: : Utilized in drug development and delivery systems.
Industry: : Applied in the production of various chemical products and materials.
Mécanisme D'action
The compound exerts its effects through the succinimidyl ester group, which reacts with primary amines to form stable amide bonds. The bromoacetyl group reacts with sulfhydryl groups to form stable thioether bonds. These reactions are crucial in the labeling and modification of biomolecules.
Comparaison Avec Des Composés Similaires
Succinimidyl-4-(bromoacetamido)butanoate: is similar to other succinimidyl esters and bromoacetyl derivatives , such as succinimidyl 3-(bromoacetamido)propionate (SBAP) . it is unique in its longer carbon chain, which provides different reactivity and stability profiles compared to shorter-chain analogs.
List of Similar Compounds
Succinimidyl 3-(bromoacetamido)propionate (SBAP)
N-hydroxysuccinimide (NHS) esters
Bromoacetyl derivatives
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-bromoacetyl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O5/c11-6-7(14)12-5-1-2-10(17)18-13-8(15)3-4-9(13)16/h1-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUGPAFUMQBBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703893 | |
| Record name | 2-Bromo-N-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95413-05-1 | |
| Record name | 2-Bromo-N-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505065.png)

![1-[(Methoxysulfonyl)peroxy]-1,2,2,4,5,5-hexamethyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B1505067.png)


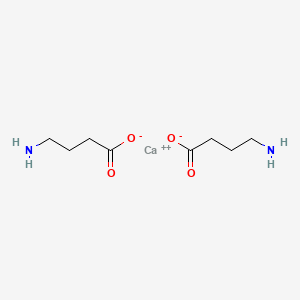
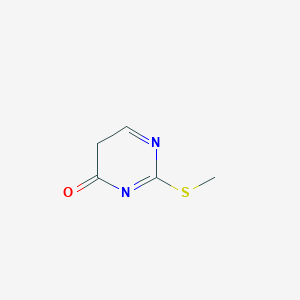
![N-[(3-Nitropyridin-2-yl)sulfanyl]-L-isoleucine](/img/structure/B1505077.png)
